molecular formula C13H10N2O3 B8799243 2-(benzylideneamino)-4-nitrophenol CAS No. 3230-49-7

2-(benzylideneamino)-4-nitrophenol

Cat. No.: B8799243
CAS No.: 3230-49-7
M. Wt: 242.23 g/mol
InChI Key: NNTURZUKNVOWBH-UHFFFAOYSA-N
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Description

2-(benzylideneamino)-4-nitrophenol is an organic compound with the molecular formula C13H10N2O3 It is characterized by the presence of a nitro group (-NO2), a phenylmethylideneamino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylideneamino)-4-nitrophenol typically involves the condensation of 4-nitro-2-aminophenol with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield 4-amino-2-{[(e)-phenylmethylidene]amino}phenol.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Reduction: 4-Amino-2-{[(e)-phenylmethylidene]amino}phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(benzylideneamino)-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylideneamino)-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

    2-Amino-4-nitrophenol: Similar structure but with an amino group instead of the phenylmethylideneamino group.

    4-Nitrophenol: Lacks the phenylmethylideneamino group.

    4-Amino-2-nitrophenol: Similar structure but with an amino group instead of the phenylmethylideneamino group.

Uniqueness: 2-(benzylideneamino)-4-nitrophenol is unique due to the presence of both the nitro and phenylmethylideneamino groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

3230-49-7

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-(benzylideneamino)-4-nitrophenol

InChI

InChI=1S/C13H10N2O3/c16-13-7-6-11(15(17)18)8-12(13)14-9-10-4-2-1-3-5-10/h1-9,16H

InChI Key

NNTURZUKNVOWBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6.16 g of 2-amino-4-nitrophenol and 4.77 g of benzaldehyde in ethanol is refluxed. The reaction solution is condensed and cooled. The crystalline precipitates are collected by filtration to give 2-benzylideneamino-4-nitrophenol. 15.5 g of lead tetraacetate are added to a benzene suspension of the product obtained above, and the mixture is stirred. After the reaction, insoluble materials are filtered off. The filtrate is washed, and condensed. The residue is purified by silica gel column chromotography and recrystallized from ethanol, whereby 5.08 g of 5-nitro-2-phenylbenzoxazole are obtained.
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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